molecular formula C14H19Cl2N3O2S B114542 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride CAS No. 203911-27-7

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride

Cat. No. B114542
CAS RN: 203911-27-7
M. Wt: 364.3 g/mol
InChI Key: NOXXIYDYFSNHDF-UHFFFAOYSA-N
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Description

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, also known as Fasudil dihydrochloride or HA-1077 dihydrochloride, is a compound with the molecular formula C14H19Cl2N3O2S . It has a molecular weight of 364.3 g/mol . The IUPAC name for this compound is 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H . The canonical SMILES representation is C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Vascular Smooth Muscle Relaxation

Fasudil dihydrochloride acts as a vasodilator by inhibiting the Rho-associated coiled-coil kinase (ROCK). This inhibition leads to the relaxation of vascular smooth muscles, which can be beneficial in conditions where vasodilation is required to improve blood flow or reduce vascular resistance .

Neuroprotection in Subarachnoid Hemorrhage

The compound has been approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage. By preventing the narrowing of blood vessels in the brain, Fasudil dihydrochloride helps maintain adequate cerebral blood flow, reducing the risk of ischemic complications .

Anti-Glaucoma Treatment

As a selective ROCK inhibitor, Fasudil dihydrochloride has shown promise in the treatment of glaucoma. It aids in regulating the outflow of aqueous humor from the eye by affecting the trabecular meshwork and Schlemm’s canal, potentially lowering intraocular pressure .

Inhibition of Hepatic Stellate Cell Activation

Fasudil dihydrochloride has been used in research to inhibit the activation of hepatic stellate cells. This application is significant in the study of liver fibrosis, as the activation of these cells plays a key role in the development of fibrotic tissue .

Potential in Treating Neurodegenerative Diseases

Preclinical studies suggest that Fasudil dihydrochloride may have therapeutic potential in neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia. Its ability to cross the blood-brain barrier and modulate neuronal signaling pathways makes it a candidate for further investigation in this area .

Ocular Drug Delivery

Research has been conducted to explore the use of Fasudil dihydrochloride in nanoparticulate formulations for ocular drug delivery. The goal is to enhance corneal absorption and improve the drug’s performance in treating ocular conditions .

Cardioprotection

Fasudil dihydrochloride’s role in cardioprotection has been explored due to its effects on vascular endothelial function and myocardial contractility. Its application in this field could lead to new treatments for cardiac conditions where improved blood flow and reduced cardiac stress are beneficial .

Cancer Research

The compound’s ability to inhibit cell migration and proliferation via the Rho kinase signaling pathways has made it a subject of interest in cancer research. It could potentially be used to prevent the invasion and metastasis of cancer cells .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Fasudil dihydrochloride, also known as HA-1077 dihydrochloride, 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, or simply HA-1077, is a potent Rho-kinase inhibitor and vasodilator .

Target of Action

Fasudil primarily targets the Rho-kinases ROCK1 and ROCK2 . These kinases play a crucial role in mediating vasoconstriction and vascular remodeling, which are key processes in the pathogenesis of pulmonary hypertension .

Mode of Action

Fasudil interacts with its targets by inhibiting the activity of Rho-kinases . This inhibition leads to a decrease in myosin light chain (MLC) phosphatase activity and a reduction in vascular smooth muscle contraction . This interaction results in vasodilation, which is the widening of blood vessels .

Biochemical Pathways

Fasudil affects the RhoA/Rho kinase (ROCK) pathway, which plays a crucial role in regulating the trabecular meshwork and canal of Schlemm’s aqueous humor outflow . By inhibiting ROCK, fasudil reduces the expression and activity of angiotensin-converting enzyme (ACE) and angiotensin-II (Ang-II), leading to a decrease in pulmonary vascular pressure . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in nitric oxide (NO) level to enhance vasodilation .

Pharmacokinetics

It is known that fasudil has a half-life of 076 hours, and its active metabolite, hydroxyfasudil, has a half-life of 466 hours .

Result of Action

Fasudil’s action results in several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, fasudil has been shown to improve memory in normal mice, identifying it as a potential treatment for age-related or neurodegenerative memory loss .

properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXXIYDYFSNHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880058
Record name HA 1077 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride

CAS RN

203911-27-7
Record name HA 1077 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of HA-1077?

A: HA-1077 is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does HA-1077 interact with ROCKs?

A: While the precise binding mechanism of HA-1077 to ROCKs hasn't been fully elucidated in the provided research, it's known to competitively inhibit the kinase activity of ROCKs, preventing the phosphorylation of downstream targets. [, , ]

Q3: What are the downstream effects of ROCK inhibition by HA-1077?

A3: ROCK inhibition by HA-1077 leads to a variety of downstream effects, primarily related to the actin cytoskeleton. These include:

  • Reduced myosin light chain (MLC) phosphorylation: This leads to decreased actomyosin contractility and relaxation of smooth muscle cells. [, , , , , ]
  • Suppressed stress fiber formation: HA-1077 disrupts the formation of actin stress fibers, leading to changes in cell morphology and reduced cell migration. [, , , ]
  • Inhibition of focal adhesion assembly: ROCK inhibition affects the formation and turnover of focal adhesions, further impacting cell adhesion and migration. [, , ]
  • Modulation of gene expression: HA-1077 can influence gene expression, particularly of genes involved in apoptosis and cell survival. [, ]

Q4: What are the functional consequences of HA-1077's effects on the actin cytoskeleton?

A4: By impacting the actin cytoskeleton, HA-1077 demonstrates a range of effects on cellular processes, including:

  • Reduced smooth muscle contraction: This has implications for conditions like hypertension, vasospasm, and bladder dysfunction. [, , , , , ]
  • Inhibition of cell migration and invasion: This is relevant to cancer research, as it suggests HA-1077 could potentially limit tumor cell metastasis. [, , , , ]
  • Promotion of neurite outgrowth: This suggests potential applications in neurodegenerative diseases. [, , ]
  • Modulation of endothelial permeability: This has implications for inflammation and vascular diseases. [, ]

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